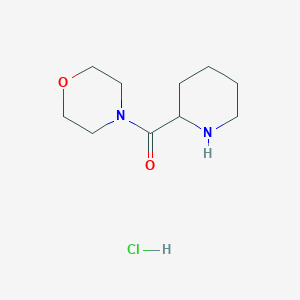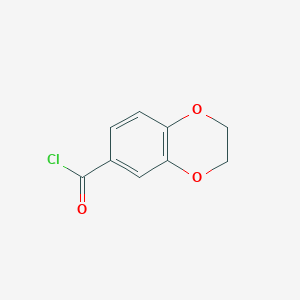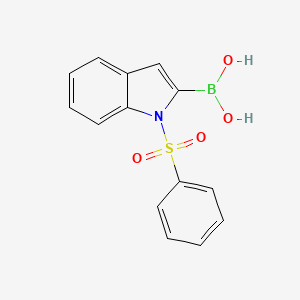
Morpholino(2-piperidinyl)methanone Hydrochloride
Vue d'ensemble
Description
Morpholino(2-piperidinyl)methanone Hydrochloride, also known as MPM, is a chemical compound with the molecular formula C10H19ClN2O2 . It is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
Morpholino oligos (Morpholinos) are synthetic, uncharged P ‐chiral analogs of nucleic acids. They are typically constructed by linking together 25 subunits, each bearing a nucleic acid base . The Morpholino phosphorodiamidate backbone of Morpholinos consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group .Molecular Structure Analysis
The molecular weight of Morpholino(2-piperidinyl)methanone Hydrochloride is 234.73 Da . The Morpholino phosphorodiamidate backbone of Morpholinos consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group .Chemical Reactions Analysis
Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). Morpholinos are used as research tools for reverse genetics by knocking down gene function .Physical And Chemical Properties Analysis
Morpholino(2-piperidinyl)methanone Hydrochloride has a boiling point of 369.8°C at 760 mmHg and a melting point of 291-293°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by (Prasad et al., 2018) detailed the synthesis and structural exploration of a novel bioactive heterocycle involving morpholino methanone. The compound was evaluated for antiproliferative activity and its structure characterized using various spectroscopic methods.
Novel Synthesis Routes for Flavones
- (Sandulache et al., 1997) reported the preparation of new flavones via the reaction of specific acetophenones with morpholine, demonstrating an innovative synthetic route.
Chemistry in Coordination Compounds
- Research by (Modec et al., 2020) explored the reactions of copper(II) acetate with quinaldinate and secondary amines, including morpholine, highlighting the compound's role in complex coordination chemistry.
Nucleophilicity in Organic Reactions
- A study conducted by (Gomes et al., 1996) investigated the reactivity of morpholine in nucleophilic substitution reactions, providing insights into its chemical behavior in organic synthesis.
Crystallographic Studies
- (Bakare et al., 2005) synthesized a compound involving morpholino methanone and analyzed its crystal structure, contributing to the understanding of molecular conformations.
Mixtures with Methanol and Pyridine
- Research on binary liquid mixtures including morpholine and piperidine with methanol and pyridine, as described by (Rao et al., 2004), provides insights into the physicochemical properties of these mixtures.
Aminopyridine Derivative Synthesis
- (Purrello & Vullo, 1974) explored a novel synthesis method for aminopyridine derivatives using morpholine, contributing to heterocyclic chemistry.
Ultrasonic Measurements in Binary Mixtures
- A comparative study by (Rao et al., 2007) utilized ultrasonic measurements to analyze binary mixtures involving morpholine, providing insights into their molecular interactions.
Catalysis in Organic Synthesis
- (Langdon et al., 2014) demonstrated the use of morpholinone-derived catalysts for cross-benzoin reactions, highlighting its role in enhancing chemical synthesis efficiency.
Antioxidative and Anti-inflammatory Properties
- (Makkar & Chakraborty, 2018) isolated a novel morpholine alkaloid with significant antioxidative and anti-inflammatory properties, indicating potential biomedical applications.
Safety And Hazards
Orientations Futures
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .
Propriétés
IUPAC Name |
morpholin-4-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPLCRQSUNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383330 | |
| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(2-piperidinyl)methanone Hydrochloride | |
CAS RN |
690634-79-8 | |
| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperidin-2-ylcarbonyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)





![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)

